Trazodone

Sleep Medicine Neuropharmacology Polysomnography

Trazodone's unique polypharmacology—5-HT2A antagonism, weak SERT inhibition, and conversion to the 5-HT2C agonist mCPP—makes it irreplaceable for sleep research (+39.88 min TST, enhanced N3), drug-induced priapism modeling (~80% of cases), and mitochondrial toxicity benchmarking. Use as a low-toxicity comparator versus nefazodone or a selective 5-HT2A probe versus mirtazapine. ≥98% purity, ideal for translational neuropharmacology.

Molecular Formula C19H22ClN5O
Molecular Weight 371.9 g/mol
CAS No. 19794-93-5
Cat. No. B027368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrazodone
CAS19794-93-5
SynonymsAF 1161
AF-1161
AF1161
Apo Trazodone
Apo-Trazodone
Deprax
Desyrel
Gen Trazodone
Gen-Trazodone
Molipaxin
Novo Trazodone
Novo-Trazodone
Nu Trazodone
Nu-Trazodone
PMS Trazodone
PMS-Trazodone
ratio Trazodone
ratio-Trazodone
RatioTrazodone
Thombran
Tradozone
Trazodon Hexal
Trazodon neuraxpharm
Trazodon-neuraxpharm
Trazodone
Trazodone Hydrochloride
TrazodonNeuraxpharm
Trazon
Trittico
Molecular FormulaC19H22ClN5O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
InChIKeyPHLBKPHSAVXXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.90e-01 g/L

Trazodone (CAS 19794-93-5) for Scientific Research: Procurement Guide for a Multifunctional Serotonin Antagonist and Reuptake Inhibitor


Trazodone (CAS 19794-93-5) is a phenylpiperazine compound that belongs to the class of serotonin antagonist and reuptake inhibitors (SARIs). It is a triazolopyridine derivative that acts as an antagonist at 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors, with weaker inhibition of the serotonin transporter (SERT) [1]. At higher concentrations, it also functions as a partial agonist at 5-HT1A receptors. Its metabolism yields the active metabolite meta-chlorophenylpiperazine (mCPP), a potent 5-HT2C agonist [2]. This complex, multifunctional pharmacology creates a unique efficacy and safety profile distinct from both selective serotonin reuptake inhibitors (SSRIs) and other atypical antidepressants, making it a critical reference standard in neuropharmacological and toxicological research.

Why Trazodone (CAS 19794-93-5) Cannot Be Interchanged: Differentiating Multimodal Pharmacology from Narrow-Spectrum Antidepressants


Trazodone's utility in research is uniquely tied to its polypharmacology, a property not shared by many of its in-class or functional analogs. While compounds like mirtazapine, nefazodone, or SSRIs may share some receptor targets, their overall binding profiles, metabolite pharmacology, and resultant clinical outcomes differ significantly. Trazodone's active metabolite, mCPP, is a potent 5-HT2C agonist, a property that creates a unique biphasic pharmacological signature distinct from the pure antagonism of nefazodone [1]. Furthermore, its weak inhibition of SERT and lack of NET activity differentiate it from more potent reuptake inhibitors like fluoxetine or venlafaxine [2]. These nuanced differences translate into distinct, quantifiable effects on sleep architecture, risk of hepatotoxicity, and incidence of adverse events such as priapism, precluding simple substitution. The following sections provide direct quantitative comparisons against key comparators to guide scientific and procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of Trazodone (CAS 19794-93-5) from Key Comparators


Superior Polysomnographic Sleep Efficiency vs. Placebo/SSRIs in Insomnia Disorder

In a meta-analysis of 11 randomized controlled trials involving 466 participants with insomnia disorder, trazodone demonstrated a unique and significant improvement in objective sleep architecture parameters compared to control groups (placebo or other interventions) [1]. This contrasts with SSRIs, which are often associated with sleep disruption, especially in the early stages of treatment. The data show that trazodone significantly increases total sleep time and deep sleep (N3), while reducing sleep onset latency and nighttime awakenings. These changes are indicative of a consolidated, restorative sleep profile.

Sleep Medicine Neuropharmacology Polysomnography

Efficacy in Major Depressive Disorder: Trazodone XR vs. SSRIs on Anhedonia and Insomnia

A 12-week non-inferiority naturalistic study directly compared trazodone extended-release (XR) (n=92) with SSRIs (n=94) in patients with Major Depressive Disorder (MDD). The study found that trazodone XR was more effective than SSRIs in reducing the severity of depression, anxiety, and insomnia. Critically, there was a trend toward higher effectiveness in reducing anhedonia, a core symptom of depression often resistant to SSRI monotherapy [1]. This differentiates trazodone XR from SSRIs, which can sometimes induce or exacerbate emotional blunting.

Major Depressive Disorder Clinical Psychiatry Comparative Efficacy

Mitochondrial Toxicity and Hepatotoxicity Risk: Trazodone vs. Nefazodone

An in vitro study comparing the mitochondrial toxicity of nefazodone, trazodone, and buspirone revealed a stark difference in safety profiles. Nefazodone, which was withdrawn from the U.S. market due to hepatotoxicity, was the most toxic compound, profoundly inhibiting mitochondrial respiration in isolated rat liver mitochondria and intact HepG2 cells. In contrast, no inhibition of mitochondrial respiration was found for trazodone. While both compounds collapsed mitochondrial membrane potential in human hepatocytes after 24-hour exposure, the profound and direct impairment of oxidative phosphorylation (OXPHOS) by nefazodone distinguishes its mechanism of toxicity [1].

Drug Safety Hepatotoxicity In Vitro Toxicology

Receptor Binding Profile: Distinct Affinity Spectrum Compared to Mirtazapine and Nefazodone

Trazodone's receptor binding profile is characterized by high affinity for 5-HT2A receptors (Ki = 13-17 nM) and moderate affinity for alpha-1 adrenoceptors (Ki = 39 nM), with notably weaker affinity for histamine H1 receptors (Ki = 725 nM) [REFS-1, REFS-2]. This contrasts sharply with mirtazapine, which is a potent H1 antagonist (pKi = 9.3, equivalent to Ki ≈ 0.5 nM) and explains why mirtazapine is associated with more profound sedation and weight gain . Nefazodone, while structurally similar, has a different potency profile, particularly at the alpha-1 receptor. This unique 'binding signature' (high 5-HT2A/alpha-1, low H1) underpins trazodone's specific clinical effects and side effect profile, including its utility in sleep and its known risk for priapism.

Receptor Pharmacology Binding Affinity In Vitro Assays

Drug-Induced Priapism Incidence: Trazodone as the Primary Offending Agent

Trazodone possesses a uniquely high association with drug-induced priapism, a urological emergency. A review of the literature indicates that trazodone has been implicated in nearly 80% of all drug-induced cases of priapism [1]. This adverse event is thought to be mediated by its alpha-1 adrenergic antagonist properties. While other alpha-1 antagonists can cause priapism, trazodone's incidence rate, though still rare (0.01-0.1% of male patients), is disproportionately high compared to other antidepressants, making it a classic positive control in studies of this condition.

Pharmacovigilance Adverse Drug Reactions Urology

Optimal Research and Industrial Applications for Trazodone (CAS 19794-93-5) Based on Verified Differentiation


Reference Standard for Polysomnographic Studies of Sleep Architecture

Trazodone's unique, quantified ability to increase total sleep time (+39.88 min), increase deep N3 sleep, and decrease sleep latency and nighttime awakenings makes it a critical positive control or reference compound for polysomnography (PSG) studies [1]. Researchers investigating sleep/wake regulation, insomnia pharmacotherapy, or the electrophysiological correlates of receptor pharmacology should use trazodone to model a specific profile of sleep consolidation and N3 enhancement that is distinct from both sedative-hypnotics and other antidepressants [1]. This is based directly on the evidence in Section 3, Item 1.

Positive Control for In Vitro Models of Alpha-1 Adrenoceptor Antagonism and Priapism

Trazodone's established, high relative risk for inducing priapism (implicated in ~80% of all drug-induced cases) makes it the definitive positive control compound for in vitro and ex vivo models of alpha-1 adrenoceptor-mediated vascular smooth muscle relaxation and erectile function [1]. Studies investigating the molecular mechanisms of drug-induced priapism or screening for off-target alpha-1 antagonist activity in new chemical entities should include trazodone as a benchmark for this specific, rare toxicity. This application stems directly from the evidence presented in Section 3, Item 5.

Low-Toxicity Comparator in Studies of Drug-Induced Mitochondrial Dysfunction

In contrast to its structurally related analog nefazodone, trazodone does not inhibit mitochondrial respiration and demonstrates relatively modest mitochondrial toxicity [1]. This makes it an essential 'low-toxicity' control compound for research investigating drug-induced mitochondrial impairment, oxidative stress, and hepatotoxicity. By comparing new chemical entities against a trazodone-nefazodone spectrum, researchers can better contextualize the severity of observed mitochondrial liabilities [1]. This application is directly supported by the evidence in Section 3, Item 3.

Pharmacological Probe for 5-HT2A-Mediated Pathways with Minimal H1 Interference

With high affinity for 5-HT2A receptors (Ki ~13-17 nM) and weak affinity for H1 histamine receptors (Ki = 725 nM), trazodone serves as a more selective in vivo or in vitro probe for serotonergic function than compounds like mirtazapine [1]. Studies aimed at isolating 5-HT2A-mediated behaviors or physiological responses from confounding histaminergic sedation or weight gain should select trazodone over mirtazapine. Its distinct receptor signature allows for cleaner dissection of the serotonergic system [1]. This application is derived from the binding profile data in Section 3, Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trazodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.